3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide involves several key steps, including reactions with specific reagents to form desired intermediates and products. A notable synthesis approach involves the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, leading to the formation of a compound with a closely related structure through crystallographic analysis confirming its formation (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques like X-ray crystallography, which provides detailed information on the crystal system, space group, and geometric parameters. For instance, the synthesis of a compound similar in structure was confirmed by X-ray diffraction, revealing a triclinic space group and specific crystallographic parameters, offering insights into the molecular arrangement (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide and its derivatives can lead to the formation of various biologically active molecules. For example, the reaction of N-arylisoindolines with specific reactants forms products with potential antibacterial and antifungal properties, demonstrating the chemical versatility and reactivity of the isoindole moiety (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The crystallographic analysis provides valuable data on the density, volume, and specific crystal system, contributing to the comprehensive understanding of the compound's physical characteristics (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) on a series of novel derivatives related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide" found that some compounds exhibited significant antioxidant activity, surpassing that of ascorbic acid. Furthermore, these compounds showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives identified as highly active against glioblastoma U-87 cell line (Tumosienė et al., 2020).
Cytotoxic Evaluation
Gomez-Monterrey et al. (2011) synthesized a series of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, designed as electron-deficient anthraquinone analogues with potential intercalation ability. These derivatives demonstrated high efficacy in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II mediated relaxation of DNA. The study indicates a potential application of these derivatives in developing treatments for resistant cancer types (Gomez-Monterrey et al., 2011).
Natural Product Isolation and Activity
Research on Capsicum annuum stems by Chung-Yi Chen et al. (2011) led to the isolation of various amide compounds, including derivatives related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide." These natural products' structural characterization and identification suggest their potential utility in discovering new bioactive compounds with diverse biological activities (Chung-Yi Chen et al., 2011).
Antimicrobial and Antifungal Activities
The endophytic fungus Botryosphaeria dothidea isolated from Melia azedarach produced metabolites with antimicrobial, antioxidant, and cytotoxic activities. This study highlights the potential of using natural and semi-synthetic derivatives for developing new antimicrobial and anticancer agents (Jian Xiao et al., 2014).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-13-6-4-5-12(11-13)19-16(21)9-10-20-17(22)14-7-2-3-8-15(14)18(20)23/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWJXNDKNZCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)propanamide |
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